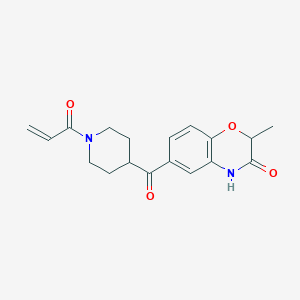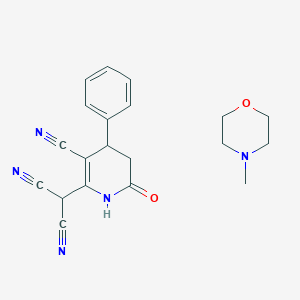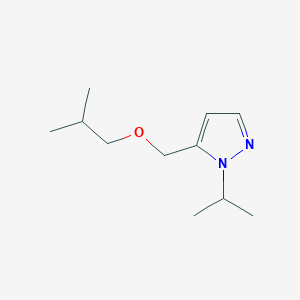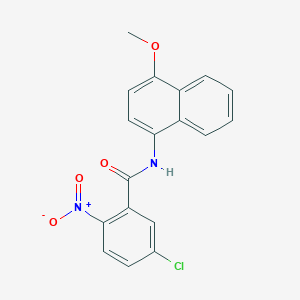
2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one, also known as HPPB or HPPB-OH, is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. This compound belongs to the class of benzoxazinones, which are known for their diverse biological activities.
作用机制
The mechanism of action of 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway. This pathway is involved in the regulation of immune and inflammatory responses. By inhibiting this pathway, 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one may be able to reduce inflammation and prevent tissue damage.
Biochemical and Physiological Effects:
Studies have shown that 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one can reduce inflammation in animal models of rheumatoid arthritis and colitis. In addition, 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one has also been shown to have neuroprotective properties, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one is that it is relatively easy to synthesize in the laboratory. In addition, it has been shown to have low toxicity in animal studies. However, one limitation is that more research is needed to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are several areas of future research that could be pursued with 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one. One area is to further investigate its anti-inflammatory properties and potential as a treatment for inflammatory diseases. Another area is to explore its neuroprotective properties and potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one involves a multi-step process that starts with the reaction between 3,4-dihydroxybenzaldehyde and ethyl acetoacetate. The resulting product is then reacted with piperidine-4-carboxylic acid to form the intermediate compound. This intermediate is then reacted with 2-methyl-4H-1,4-benzoxazin-3-one to yield the final product, 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one.
科学研究应用
2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one has been the subject of scientific research due to its potential therapeutic properties. One area of research has focused on its anti-inflammatory properties. Studies have shown that 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one can inhibit the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response. This suggests that 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2-methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-16(21)20-8-6-12(7-9-20)17(22)13-4-5-15-14(10-13)19-18(23)11(2)24-15/h3-5,10-12H,1,6-9H2,2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHYKLIGDSKWDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3CCN(CC3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2762243.png)







![{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)phenyl]methanone](/img/structure/B2762259.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2762260.png)


![7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2762264.png)
